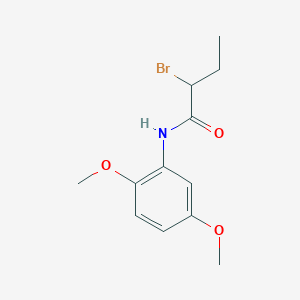
2-bromo-N-(2,5-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(2,5-dimethoxyphenyl)butanamide, also known as 2-bromo-2,5-dimethoxybenzamide, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile building block for organic synthesis and has many applications in scientific research.
Aplicaciones Científicas De Investigación
Analytical Method Development
- A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of related compounds, highlighting the importance of analytical techniques in identifying and quantifying substances in toxicology and forensic science (Poklis et al., 2014).
Metabolic Pathway Analysis
- Research involving hepatocytes from various species, including humans, to study the metabolism of related substances, underscores the significance of understanding metabolic pathways in toxicology and pharmacology (Carmo et al., 2005).
Carbonic Anhydrase Inhibition
- Studies on the inhibitory properties of compounds on human carbonic anhydrase isozymes illustrate the potential for discovering new drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Chemical Synthesis and Structural Analysis
- Synthesis and structural analysis of related compounds contribute to the field of organic chemistry, providing insights into the properties and potential applications of these substances (Power et al., 2015), (Li Hong-xia, 2007).
In Vivo Metabolism Studies
- Investigations into the in vivo metabolism of related psychoactive compounds in rats offer valuable data for understanding the biological and toxicological effects, relevant to pharmacology and drug safety (Kanamori et al., 2002).
Pyrolysis Product Identification
- Identifying products following the pyrolysis of compounds adds an important dimension to understanding the stability and potential risks associated with different methods of consumption (Texter et al., 2018).
Radioactive Tagging for In Vivo Applications
- The development of a synthesis method for radioactive tagging of similar compounds illustrates the integration of radiochemistry in drug development and imaging studies (Coenen, 1981).
Electrochemical Reduction Studies
- Exploring the electrochemical reduction of related esters contributes to the field of electrochemistry, with potential implications in synthetic methodologies and material science (Esteves et al., 2003).
Propiedades
IUPAC Name |
2-bromo-N-(2,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOODXCLIQSWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273057 |
Source


|
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,5-dimethoxyphenyl)butanamide | |
CAS RN |
451460-06-3 |
Source


|
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)






![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

